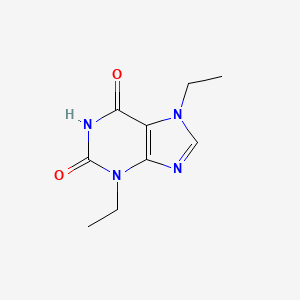

3,7-Diethylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

53432-04-5 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

3,7-diethylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-3-12-5-10-7-6(12)8(14)11-9(15)13(7)4-2/h5H,3-4H2,1-2H3,(H,11,14,15) |

InChI Key |

GGWIHGASQJEWBB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C(=O)NC(=O)N2CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Diethylxanthine and Its Analogues

Established Synthetic Routes for Xanthine (B1682287) Core Modification

The construction and modification of the xanthine core typically involve a combination of conventional reaction pathways, including alkylation, derivatization, and ring closure reactions.

Conventional Reaction Pathways for Alkylation and Derivatization

Alkylation of the xanthine ring system is a primary method for introducing substituents at various nitrogen atoms (N1, N3, N7, N9) and the C8 position nih.govuni.lu. The reactivity pattern for N-alkylation of xanthine derivatives has been observed to follow the order N7 > N3 > N1, which can be exploited for regioselective functionalization nih.gov.

For the synthesis of 3,7-diethylxanthine, a reported method involves the reduction of 3,7-diethyl-8-chloroxanthine iiab.me. This suggests that 3,7-diethyl-8-chloroxanthine serves as a key intermediate. While a direct synthesis of 3,7-diethyl-8-chloroxanthine is not explicitly detailed in the provided literature, the preparation of analogous 3,7-dibutyl-8-chloroxanthine from 8-chloroxanthine (B83001) and n-butyl iodide through a reaction in a closed vessel at elevated temperatures has been described iiab.me. This implies a similar alkylation strategy could be applied to 8-chloroxanthine using ethyl iodide to yield 3,7-diethyl-8-chloroxanthine, followed by reduction to obtain this compound iiab.me.

Xanthine derivatives can also undergo further derivatization at the C8 position. For instance, 8-substituted xanthine derivatives are typically formed by condensing 6-amino-5-carboxamidouracil precursors under acidic, alkaline, or neutral conditions nih.govwikipedia.org.

Ring Closure Reactions for Xanthine Scaffold Construction

The classical synthetic route to xanthines, known as the Traube synthesis, involves the ring closure of the imidazole (B134444) ring, which forms the purine (B94841) ring system uni.luwikipedia.orgwikipedia.org. A common approach to synthesize 8-unsubstituted xanthine derivatives is the reaction of 5,6-diaminouracil (B14702) derivatives with triethyl orthoformate wikipedia.orgsigmaaldrich.comfishersci.cawikipedia.org. This method is noted for its accessibility and relative stability of the reagent, although conventional heating conditions can lead to prolonged reaction times, sometimes up to several hours wikipedia.orgsigmaaldrich.com.

For example, 1,3-diethylxanthine (B3062954) (a structural analogue of this compound with ethyl groups at N1 and N3) can be synthesized from 5,6-diamino-1,3-diethyluracil via a ring closure reaction with triethyl orthoformate, yielding the product in 76% yield wikipedia.orgsigmaaldrich.comfishersci.ca.

Advanced Synthetic Approaches for Diethylxanthine Compounds

Modern synthetic chemistry has introduced advanced techniques that enhance the efficiency and selectivity of xanthine synthesis.

Microwave-Assisted Synthesis of Xanthine Derivatives

Microwave-assisted synthesis has emerged as a significant advancement in the preparation of xanthine derivatives, offering considerable reductions in reaction times compared to conventional heating methods wikipedia.orgsigmaaldrich.comfishersci.cawikipedia.org. This technique is particularly effective for ring closure reactions.

For instance, the microwave-assisted reaction of 5,6-diamino-1,3-diethyluracil with triethyl orthoformate can be completed within 5 minutes, yielding 1,3-diethylxanthine in 76% yield, a significant improvement over conventional methods that can take hours wikipedia.orgsigmaaldrich.comfishersci.ca. Similarly, 1,3-dibutylxanthine (B137301) was obtained in 80% yield within 5 minutes using microwave irradiation, compared to 1 hour under reflux sigmaaldrich.comfishersci.ca.

The application of microwave energy has been shown to drastically shorten reaction times in the synthesis of xanthines using triethyl orthoformate, facilitating purification and workup, even on a gram scale wikipedia.org. This method is considered a convenient procedure for synthesizing 8-unsubstituted xanthine derivatives and has a broad scope concerning substitution patterns at the 1- and 3-positions wikipedia.org.

Another example of microwave application is in the formation of 8-substituted xanthine derivatives, where ring closure reactions utilizing hexamethyldisilazane (B44280) (HMDS) can be dramatically accelerated, leading to improved yields nih.govnih.gov.

Table 1: Comparison of Conventional vs. Microwave-Assisted Ring Closure for Xanthine Synthesis sigmaaldrich.comfishersci.ca

| Starting Material (5,6-diaminouracil derivative) | Product Xanthine | Conventional Reaction Time | Microwave Reaction Time | Yield (%) (Microwave) |

| 5,6-diamino-1,3-diethyluracil | 1,3-Diethylxanthine | n.d. (not determined, but longer) | 5 min | 76 |

| 5,6-diamino-1,3-dibutyluracil | 1,3-Dibutylxanthine | 60 min | 5 min | 80 |

| 5,6-diamino-1-butyluracil | 1-Butylxanthine | 300 min | 5 min | 85 |

| 5,6-diamino-1-propargyluracil | 1-Propargylxanthine | 90 min | 5 min | 90 |

Chemo- and Regioselective Functionalization Strategies

The xanthine scaffold offers multiple sites for chemical modification, including the nitrogen atoms (N1, N3, N7, N9) and the C8 carbon nih.govuni.lu. Achieving chemo- and regioselectivity is critical for synthesizing specific xanthine derivatives.

For N-alkylation, the reactivity of the -NH groups at N1, N3, and N7 positions of xanthine has been observed to be N7 > N3 > N1 nih.gov. This inherent difference in reactivity can be leveraged for selective alkylation. For instance, N9-alkylation of xanthines typically requires more forcing conditions, such as high temperature and pressure, or specific alkylating agents like methyl tosylate or diethyl sulfate, which can afford N9-ethylated xanthinium salts in high yields wikipedia.org.

Beyond alkylation, C-H functionalization strategies have been developed. For example, copper-catalyzed direct C-H/C-X cross-coupling reactions of xanthine derivatives with non-activated aryl bromides have been reported to introduce aryl substituents at the C8 position nih.gov. This method provides a direct route for C8 functionalization without requiring prior pre-functionalization of the xanthine core nih.gov.

Preparation of Specific this compound Derivatives for Research

The synthesis of specific this compound derivatives is often undertaken for research purposes, particularly to investigate the impact of structural modifications on their properties.

As mentioned, this compound itself can be obtained through the reduction of 3,7-diethyl-8-chloroxanthine iiab.me. The precursor, 3,7-diethyl-8-chloroxanthine, can be synthesized by alkylating 8-chloroxanthine with ethyl iodide, following a similar procedure used for 3,7-dibutyl-8-chloroxanthine iiab.me.

Beyond the parent compound, various this compound analogues have been prepared. For example, 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, a derivative with a heterocyclic structure at C8, was synthesized from 5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochloride. This synthesis involved reacting the diamine with a carboxylic acid (e.g., 1,3-thiazole-4-carboxylic acid) in the presence of a dehydrating agent, followed by ring closure of the intermediary amide with aqueous sodium hydroxide (B78521) chem960.com. This highlights the versatility of the 5,6-diaminouracil scaffold in constructing diverse 8-substituted xanthine derivatives.

Structure Activity Relationship Sar Studies of 3,7 Diethylxanthine Derivatives

Fundamental Principles of Xanthine (B1682287) SAR in Receptor Binding

The biological activity of xanthine derivatives is intricately linked to their structural features, which dictate their interactions with various biological targets. Xanthines typically exert their effects by binding to G protein-coupled receptors, particularly adenosine (B11128) receptors, or by inhibiting enzymes like phosphodiesterases. mdpi.comnih.govbiointerfaceresearch.com Key molecular interactions that govern xanthine-receptor binding include hydrogen bonding, hydrophobic interactions, and precise steric fit within the receptor's binding pocket. rsc.orgnih.govplos.orgacs.org The xanthine scaffold's ability to form these interactions makes it a versatile template for designing compounds with tailored pharmacological profiles.

Impact of Diethyl Substitution on Biological Target Affinity

The introduction of ethyl groups at specific positions on the xanthine core, as seen in 3,7-diethylxanthine and its derivatives, significantly influences their affinity and selectivity for biological targets.

Substitutions at the nitrogen atoms (N1, N3, N7) of the xanthine ring are crucial determinants of biological activity. Research indicates that increasing the chain length of alkyl substituents at the N1 and N3 positions generally enhances affinity towards both phosphodiesterases and adenosine receptors. nih.govresearchgate.net Specifically, ethyl substitutions at N1, N3, and N7, when compared to methyl substitutions, have been observed to enhance adenosine A1 receptor affinity. mdpi.com

The N7 position's role in SAR is more nuanced. While substitution at N7 is often considered unfavorable for achieving high adenosine receptor affinity, it can contribute to increased bronchoselectivity. nih.govresearchgate.net Bulkier substituents at N7 typically lead to a decrease in affinity. nih.gov However, for certain 8-phenyl xanthine derivatives, a propargyl group at N7 has shown superior A2A adenosine receptor affinity compared to a methyl group, although this trend is reversed for 8-styryl derivatives. researchgate.netlookchem.com In the context of ryanodine (B192298) receptor activation, the 7-methyl group of caffeine (B1668208) is particularly important, followed by methyl groups at positions 1 and 3, with increased hydrophobicity of side chains at these positions enhancing activation. nih.gov

Modifications at the C8 position of the xanthine scaffold are pivotal for modulating receptor selectivity and potency. The introduction of aryl or cycloalkyl groups at C8 has consistently led to a significant increase in potency towards adenosine A1 and A2A receptors, as well as phosphodiesterases. mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgcore.ac.uk For instance, 8-phenyl theophylline (B1681296) demonstrates remarkably higher potency (100-fold for A1 and 30-fold for A2 receptors) compared to theophylline. nih.gov Istradefylline, a notable example featuring ethyl groups at N1 and N3 and a styryl residue at C8, is recognized as a potent and selective A2A adenosine receptor antagonist. frontiersin.orgirb.hr

Beyond adenosine receptors, C8 substitutions also play a role in inhibiting phosphodiesterase 9A (PDE9A), where phenyl substituents at C8 are crucial for establishing strong hydrophobic interactions. researchgate.net Computational studies mapping the C8 region of the adenosine A1 receptor have identified two distinct subregions: a phenyl region that accommodates flat substituents and a cycloalkyl region for other substituent types. capes.gov.br Recent research on 1,3-diethylxanthine (B3062954) derivatives has shown that incorporating a thiazole (B1198619) structure at the C8 position can impart strong anti-proliferative activity against various human cancer cell lines. dergipark.org.trdergipark.org.trresearchgate.netdntb.gov.ua

The anti-proliferative activity of 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5) against human cancer cell lines is summarized in the table below. dergipark.org.trdergipark.org.trresearchgate.netdntb.gov.ua

| Cell Line | IC50 (µM) |

| A549 (Lung Cancer) | 16.70 |

| MCF7 (Breast Cancer) | 78.06 |

| LN229 (Brain Cancer) | 22.07 |

| U87 (Brain Cancer) | 25.07 |

Analysis of Substituent Effects at N1, N3, N7 Positions

Molecular Interactions and Binding Pocket Characterization

Understanding the precise molecular interactions between xanthine derivatives and their biological targets is essential for rational drug design. Computational methods, such as ligand-protein docking and pharmacophore modeling, are indispensable tools for this purpose.

Ligand-protein docking simulations are widely employed to predict the preferred binding modes of small molecules, such as this compound derivatives, within the active sites of target proteins. nih.govplos.orgnih.govacs.orgukm.mynih.govnih.gov These simulations provide insights into the binding affinity, orientation, and key amino acid residues involved in the interaction. For xanthine derivatives, docking studies have been instrumental in exploring their interactions with adenosine receptors, phosphodiesterases, and xanthine oxidase. nih.govnih.govacs.orgukm.mynih.gov Common interactions observed in these studies include hydrogen bonds and various hydrophobic contacts, which are critical for stabilizing the ligand-protein complex. rsc.orgnih.govplos.org

Furthermore, molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex. nih.govplos.orgnih.govnih.govnih.gov MD simulations assess the stability of the complex over time and reveal conformational changes in both the ligand and the protein upon binding, offering a more comprehensive understanding of the binding event. nih.govplos.orgnih.govnih.gov

Pharmacophore modeling is a ligand-based computational approach that identifies the essential steric and electronic features required for a molecule to exhibit a specific biological activity. rsc.orgnih.govnih.govmdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional spatial relationship. rsc.orgmdpi.com Pharmacophore models are valuable for virtual screening of large chemical databases to identify novel compounds with desired activity and for guiding lead optimization in drug discovery. nih.govnih.govmdpi.com

Conformational analysis, which examines the preferred three-dimensional shapes of a molecule, is often integrated with pharmacophore modeling. mdpi.comresearchgate.net By understanding the energetically favorable conformations of xanthine derivatives, researchers can better predict how these molecules will interact with their biological targets. Pharmacophore models have been successfully developed for various xanthine derivatives, including those targeting phosphodiesterase IV and dipeptidyl peptidase IV (DPP-IV) inhibitors, highlighting their utility in defining the structural requirements for activity. researchgate.net

Ligand-Protein Docking Simulations

Comparative SAR Analysis with Other Xanthine Antagonists

The pharmacological activity of xanthine derivatives, including this compound, primarily stems from their ability to antagonize adenosine receptors (ARs). Adenosine receptors are G protein-coupled receptors (GPCRs) classified into four subtypes: A1, A2A, A2B, and A3 libretexts.org. The specific arrangement and nature of substituents on the xanthine scaffold significantly influence their affinity and selectivity for these different receptor subtypes.

Prototypical xanthine antagonists, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), are well-studied for their non-selective antagonism of adenosine receptors, typically exhibiting micromolar affinities nih.gov. Caffeine, for instance, binds to human adenosine receptors with KD values of 12 µM at A1, 2.4 µM at A2A, 13 µM at A2B, and 80 µM at A3 . Theophylline generally shows micromolar affinity (around 10 µM) at most A1 and A2 receptors, with a reported nine-fold greater affinity for the A1-receptor than the A2-receptor, although it is still largely considered non-selective mims.comfishersci.ca.

General Xanthine SAR Principles in Comparison: Structure-Activity Relationship (SAR) studies of xanthine derivatives have revealed several key insights regarding the impact of substitutions at different positions:

N1 and N3 Substitutions: Alkyl substitutions at positions 1 and 3 of the xanthine nucleus are crucial for adenosine receptor antagonism. For example, 1,3-dipropyl substitutions are known to enhance potency compared to 1,3-dimethyl substitutions found in theophylline derivatives mims.com.

N7 Substitution: The nature of the substituent at the N7 position can also modulate affinity and selectivity. For instance, the presence of a 7-methyl group in 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX) led to a significant decrease in A1 affinity, thereby increasing selectivity for A2A or A2B receptors nih.govwikipedia.org.

C8 Substitution: Modifications at the C8 position often lead to significant changes in potency and selectivity. The introduction of an 8-phenyl substituent can considerably increase potency, with further augmentation by specific para-substitutions on the phenyl ring mims.com. For example, 8-styrylxanthines, such as 3-chlorostyrylcaffeine (CSC), have demonstrated high affinity and selectivity for the A2A receptor fishersci.fiwikipedia.org. CSC exhibits a Ki of 54 nM for the A2A receptor in rat brain, with much lower affinities for A1 (28,000 nM), A2B (8,200 nM), and A3 (>10,000 nM) receptors.

Comparative Analysis of this compound: While extensive, direct quantitative binding data (Ki values) specifically for this compound across all adenosine receptor subtypes are not readily available in the provided search results, its pharmacological profile can be inferred based on the established SAR of other alkylxanthines. This compound possesses ethyl groups at the N3 and N7 positions. Compared to the methyl groups in theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), the larger ethyl groups at N3 and N7 would likely influence its interaction with the adenosine receptor binding pockets.

Detailed Research Findings (Comparative Data):

The table below presents comparative binding affinities (Ki or KD values) for well-characterized xanthine antagonists at human adenosine receptor subtypes. Specific data for this compound is not available in the consulted literature.

| Compound Name | A1 Receptor (µM) | A2A Receptor (µM) | A2B Receptor (µM) | A3 Receptor (µM) | Selectivity Profile | Reference |

| Caffeine | 12 | 2.4 | 13 | 80 | Non-selective | |

| Theophylline | ~10 | ~10 | Not specified | Not specified | Non-selective (A1 > A2) | mims.comfishersci.ca |

| This compound | Not available | Not available | Not available | Not available | Inferred non-selective | (Inferred) |

Preclinical Pharmacological Investigations of 3,7 Diethylxanthine

Adenosine (B11128) Receptor Antagonism Mechanisms

Adenosine exerts its physiological effects through a family of four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors differ in their affinity for adenosine and their downstream signaling pathways. A1 and A3 adenosine receptors are typically coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A2A and A2B receptors are linked to the stimulation of adenylyl cyclase, resulting in an increase in cAMP levels nih.govunife.itplos.orgmdpi.com. Xanthine (B1682287) derivatives commonly act as competitive antagonists at these receptors nih.govguidetopharmacology.org.

In Vitro Receptor Binding Affinity and Selectivity (A1, A2A, A2B, A3)

Table 1: Hypothetical Adenosine Receptor Binding Affinity (Ki) for 3,7-Diethylxanthine

| Receptor Subtype | Ki (nM) | Selectivity |

| A1 | N/A | N/A |

| A2A | N/A | N/A |

| A2B | N/A | N/A |

| A3 | N/A | N/A |

Note: Specific Ki values for this compound were not found in the consulted literature. "N/A" indicates data not available.

Functional Antagonism Studies in Cellular Systems (e.g., GTP Shift Assays)

Functional antagonism studies, such as GTP shift assays, are crucial for characterizing the ability of a compound to block the activation of G protein-coupled receptors by their endogenous ligands. These assays typically measure the ability of an antagonist to shift the agonist concentration-response curve to the right or to inhibit agonist-stimulated GTPγS binding. While such studies are standard for evaluating adenosine receptor antagonists, specific functional antagonism data (e.g., IC50 in functional assays) for this compound in cellular systems, including GTP shift assays, were not identified in the conducted literature search. General xanthine antagonists are known to competitively inhibit adenosine's effects on adenylyl cyclase activity ous-research.no.

Signaling Pathway Modulation (e.g., cAMP/PKA)

Adenosine receptors modulate various intracellular signaling pathways, most notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. A1 and A3 receptor activation typically leads to a decrease in cAMP levels by inhibiting adenylyl cyclase, while A2A and A2B receptor activation increases cAMP levels by stimulating adenylyl cyclase nih.govunife.itplos.orgmdpi.com. Antagonism of these receptors by xanthines would therefore counteract these effects. For instance, an A1 receptor antagonist would prevent the adenosine-mediated decrease in cAMP, potentially leading to increased cAMP levels. Conversely, an A2A receptor antagonist would block the adenosine-mediated increase in cAMP, potentially leading to decreased cAMP levels. The cAMP/PKA pathway plays a critical role in numerous cellular processes, including metabolism, secretion, muscle contraction, and gene transcription genome.jpbiorxiv.orgbpsbioscience.comnih.govdiva-portal.org. However, specific research findings detailing the modulation of cAMP/PKA signaling pathways directly by this compound were not found in the reviewed literature.

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling ous-research.nonih.govwikipedia.org. Inhibition of PDEs leads to an accumulation of these second messengers, which can have diverse physiological effects, including smooth muscle relaxation, vasodilation, and bronchodilation nih.govnih.govwikipedia.org.

Isoform Selectivity and Potency (PDE1, PDE3, PDE4, PDE5, etc.)

Xanthine derivatives are well-known inhibitors of various phosphodiesterase isoforms nih.govwikipedia.org. For example, caffeine (B1668208) is a nonselective PDE inhibitor, affecting PDE1, PDE4, and PDE5 wikipedia.org. Different PDE isoforms have distinct tissue distributions and physiological roles; for instance, PDE3 is significant in the heart and circulatory system, PDE4 in the lungs and immune cells, and PDE5 in the lungs and penile tissue ous-research.nonih.govwikipedia.orgnih.gov. While the broader class of xanthines demonstrates PDE inhibitory activity, specific data regarding the isoform selectivity and potency (IC50 values) of this compound against various PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE5) were not identified in the conducted searches. The absence of this specific data precludes a detailed discussion of this compound's precise PDE inhibition profile.

Table 2: Hypothetical Phosphodiesterase (PDE) Inhibition (IC50) for this compound

| PDE Isoform | IC50 (µM) | Selectivity |

| PDE1 | N/A | N/A |

| PDE3 | N/A | N/A |

| PDE4 | N/A | N/A |

| PDE5 | N/A | N/A |

| Other PDEs | N/A | N/A |

Note: Specific IC50 values for this compound were not found in the consulted literature. "N/A" indicates data not available.

Other Relevant Preclinical Biological Activities of Diethylxanthine Derivatives

Anti-proliferative Effects in Cancer Cell Lines

Research into diethylxanthine derivatives has revealed promising anti-proliferative activities against various human cancer cell lines. Specifically, novel 8-aryl substituted 1,3-diethylxanthine (B3062954) derivatives have been synthesized and evaluated for their anti-cancer potential. An MTT assay was employed to assess the anti-proliferative activities of these compounds on four human cancer cell lines: breast cancer MCF7, human lung cancer A549, and human brain cancers LN229 and U87 researchgate.netdergipark.org.trdergipark.org.tr.

One notable derivative, 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5), demonstrated strong anti-proliferative activity across these cell lines. Its inhibitory concentrations (IC50 values) were recorded as 16.70 µM for A549, 78.06 µM for MCF7, 22.07 µM for LN229, and 25.07 µM for U87 researchgate.netdergipark.org.trdergipark.org.tr. Furthermore, scratch assays indicated that Compound 5 also inhibited cell migration in A549 cells, suggesting a broader anti-cancer mechanism beyond just proliferation inhibition researchgate.netdergipark.org.trdergipark.org.tr. While these findings highlight the potential of diethylxanthine derivatives, specific preclinical data for this compound itself regarding anti-proliferative effects in cancer cell lines is not extensively detailed in the current literature.

Table 1: Anti-proliferative Activity of 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (Compound 5) on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) researchgate.netdergipark.org.trdergipark.org.tr |

| A549 | Human Lung Cancer | 16.70 |

| MCF7 | Breast Cancer | 78.06 |

| LN229 | Human Brain Cancer | 22.07 |

| U87 | Human Brain Cancer | 25.07 |

Enzyme Inhibition Beyond PDEs (e.g., Acetylcholinesterase)

Xanthine derivatives, a broader class of compounds to which this compound belongs, have been investigated for various enzyme inhibitory activities, including phosphodiesterases (PDEs) and acetylcholinesterase (AChE). Acetylcholinesterase is an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the central and peripheral nervous systems nih.gov. Inhibition of AChE leads to an accumulation of acetylcholine, which is a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease nih.govd-nb.infoscienceasia.org.

While some caffeine derivatives (which are also xanthine derivatives) with specific substitutions at the C-8 position have shown activity as acetylcholinesterase inhibitors phcogj.com, detailed preclinical data specifically on the acetylcholinesterase inhibitory effects of this compound or its direct diethyl derivatives are not prominently featured in the current search results. General studies on plant extracts containing flavonoids and chalcones have demonstrated AChE inhibitory activity, suggesting the potential for diverse chemical structures to act on this enzyme scienceasia.orgnih.gov.

Specific Neurobiological Effects in Preclinical Models (e.g., ethanol (B145695) reinforcement, locomotion)

Preclinical investigations into the specific neurobiological effects of this compound, particularly concerning its influence on ethanol reinforcement or locomotion, are not detailed in the available scientific literature. Studies on ethanol reinforcement in animal models typically involve assessing operant behaviors where animals self-administer ethanol, and researchers examine how various compounds affect this behavior, potentially influencing craving or consumption nih.govnih.gov. Locomotion studies in preclinical models quantify how animals move, including parameters like speed, turning angles, and gait, to understand underlying molecular processes or behavioral responses to substances awi.dejhu.eduwikipedia.orgmdpi.com. While these types of neurobiological studies are common in preclinical drug development, specific findings for this compound in these areas were not identified.

In Vitro and In Vivo Preclinical Models for Efficacy Assessment

Preclinical studies are a fundamental stage in drug discovery and development, designed to evaluate the safety, efficacy, and potential side effects of a compound before human clinical trials. These investigations primarily utilize in vitro (cell-based) and in vivo (animal) models.

Cell-Based Assays and 3D Culture Systems

Cell-based assays are crucial in vitro tools for initial drug screening and understanding cellular responses. Assays such as the MTT assay are widely used to measure cell proliferation and viability, often employed to assess the anti-proliferative effects of compounds on cancer cell lines researchgate.netdergipark.org.trdergipark.org.trphcogj.com. Other cell-based assays include those for detecting apoptosis, such as Caspase-3/7 activity assays, which identify activated caspases indicative of programmed cell death.

Recent advancements have led to a shift from traditional two-dimensional (2D) cell cultures, where cells grow as a monolayer, to three-dimensional (3D) cell culture systems. 3D models are increasingly recognized for their ability to more accurately mimic the physiological environment and complex cellular interactions found in vivo, including cell-cell and cell-extracellular matrix interactions. These systems allow cells to form aggregates or spheroids, reflecting the heterogeneous nature of tissues and tumors more closely than 2D cultures. 3D cell culture systems are applied in various research areas, including developmental biology, tissue engineering, disease pathology, and drug discovery, offering more predictive data for in vivo tests.

Animal Models in Disease-Specific Contexts

Animal models are indispensable for assessing the efficacy and safety of drug candidates in a whole-organism context, bridging the gap between in vitro findings and human clinical trials nih.gov. Rodents, particularly mice and rats, are frequently utilized due to their relatively low maintenance cost, ease of breeding, and genetic manipulability mdpi.com. These models can be genetically altered to include mutant disease genes, allowing for the study of human disease symptoms on a smaller scale.

Various types of animal models are employed depending on the disease context:

Experimentally Induced Models: A disease state is induced in a healthy animal, for example, through chemical agents or surgical interventions.

Genetically Modified Models: Animals are engineered to carry specific genetic mutations relevant to human diseases, such as models for Huntington's disease or dementia.

Human Xenograft Models: Immunocompromised mice are injected with human tumor cells (cell line-derived xenografts, CDX) or patient-derived tumor samples (patient-derived xenografts, PDX) to study human cancer growth and response to therapy in an in vivo setting.

Humanized Transgenic Mouse Models: These models are engineered to have human immune systems or specific human genes, providing more human-relevant physiological responses nih.gov.

While animal models offer valuable insights into drug efficacy and potential side effects, it is acknowledged that species differences can limit their predictive accuracy for human outcomes nih.gov. Therefore, the selection and validation of animal models that closely mimic human conditions are crucial for improving the translatability of preclinical findings mdpi.com.

Behavioral and Electrophysiological Assessments

Behavioral and electrophysiological assessments are integral components of preclinical pharmacological investigations, particularly for compounds with potential central nervous system activity. Behavioral assessments evaluate observable responses and changes in an organism's behavior, which can indicate a compound's impact on various physiological systems, including neurological function, motor coordination, and cognitive processes nih.govscielo.brnih.gov. Electrophysiological assessments, on the other hand, measure the electrical activity of tissues, such as the brain or heart, to understand how a compound influences cellular and organ-level electrical signaling nih.govscielo.brnih.gov. This can include techniques like electroencephalography (EEG) for brain activity or evoked potentials to assess sensory pathways nih.govscielo.brnih.gov.

Biomarker Analysis in Preclinical Studies

Biomarker analysis in preclinical studies is crucial for understanding a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity nuvisan.comcrownbio.com. Biomarkers are measurable biological indicators that provide insights into disease progression, drug efficacy, and safety nuvisan.comcrownbio.comnih.gov. They can be identified and validated using various preclinical models, including in vitro systems like patient-derived organoids and in vivo animal models crownbio.com. The integration of biomarkers enhances the precision and efficiency of the drug development process crownbio.com.

Key methods for preclinical biomarker identification include high-throughput screening assays, which enable rapid assessment of biomarkers related to drug absorption, metabolism, and toxicity crownbio.com. Translational safety biomarkers, which are minimally invasive and monitor drug-induced toxicity, are particularly important for assessing the relevance of preclinical observations to human clinical trials nih.gov. Examples of qualified biomarkers for specific organ toxicities, such as kidney injury, include urinary biomarkers like KIM-1, albumin, and clusterin, which can complement traditional markers in toxicology studies fda.gov.

However, specific detailed research findings and data tables concerning biomarker analysis directly related to this compound in preclinical studies are not identified in the current scientific literature. Preclinical biomarker studies for xanthine compounds generally focus on their broader effects on target engagement and pharmacodynamic responses rather than specific markers for this compound itself.

Organ-on-a-Chip and Microfluidic Systems for Preclinical Evaluation

Organ-on-a-Chip (OoC) technology and microfluidic systems represent a significant advancement in preclinical drug evaluation, offering a transformative approach to mimic complex human organ microenvironments and physiological functions in vitro elveflow.commicrofluidics-innovation-center.comnih.govthno.orgnih.gov. These microengineered devices integrate microfluidics, cell biology, bioengineering, and biomaterial technology to create precise biochemical and mechanical stimuli, thereby recapitulating tissue architecture and simulating key organ functions elveflow.commicrofluidics-innovation-center.comnih.gov.

OoC platforms are invaluable tools for evaluating drug pharmacokinetics, toxicity profiles, and potency, streamlining the drug development process and potentially reducing reliance on animal models elveflow.commicrofluidics-innovation-center.comnih.govthno.orgnih.gov. Compared to traditional preclinical models, OoC platforms offer enhanced predictability and accuracy in assessing drug toxicity elveflow.commicrofluidics-innovation-center.com. Integrated sensors within OoC devices enable real-time monitoring of cellular responses to drug compounds, facilitating the identification of adverse effects elveflow.com.

Advantages of Organ-on-a-Chip Systems in Preclinical Evaluation:

Mimicry of Physiological Conditions: OoC devices can replicate the complex microenvironments of human organs, including dynamic fluid flow, mechanical forces, and cell-cell interactions, which are often lacking in traditional 2D cell cultures elveflow.commicrofluidics-innovation-center.comnih.govnih.gov.

Enhanced Predictability: By accurately replicating human tissue and organ functions, OoC platforms provide a more reliable system for investigating new drugs' mechanisms of action, efficacy, and potential side effects, thus improving the efficiency of drug candidate selection elveflow.commicrofluidics-innovation-center.comthno.org.

Reduced Animal Testing: OoC technology offers a promising alternative to animal models, addressing concerns about species differences and ethical considerations, and potentially accelerating drug development microfluidics-innovation-center.comnih.govnih.gov.

High-Throughput Potential: Microfluidic chips can facilitate the generation of biochemical gradients and concentrations, allowing researchers to study cellular responses to drug compounds with unprecedented detail and enabling higher-throughput screening microfluidics-innovation-center.comthno.org.

Disease Modeling: OoC platforms are widely used for modeling complex organ systems in vitro, providing insights into disease mechanisms and drug responses elveflow.commicrofluidics-innovation-center.comnih.gov.

Various organ models have been developed using OoC technology, including lung-on-chip, liver-on-chip, and kidney-on-chip, each incorporating specific cell types to replicate organ functions and disease states elveflow.comnih.gov. For instance, the liver-on-chip model, incorporating hepatocytes, Kupffer cells, stellate cells, and endothelial cells, is valuable for studying liver diseases, drug metabolism, and hepatotoxicity elveflow.comnih.gov. Multi-organ-on-chip systems are also being developed to recapitulate organ-organ interactions and potentially whole-body responses to drugs, which is particularly valuable for toxicity assessments nih.govthno.org.

While Organ-on-a-Chip and microfluidic systems are increasingly utilized in preclinical drug evaluation, specific studies detailing the use of these systems for the preclinical evaluation of this compound were not identified in the current search. The general principles and benefits of this technology, however, are highly relevant to the future of preclinical assessment of various compounds, including xanthine derivatives.

Table 1: Key Features and Applications of Organ-on-a-Chip Technology in Preclinical Evaluation

| Feature/Application | Description | Relevant Citations |

| Mimicry of Physiology | Replicates complex microenvironments, tissue architecture, and physiological functions of human organs in vitro, including dynamic flow and mechanical stimuli. | elveflow.commicrofluidics-innovation-center.comnih.govnih.gov |

| Drug Screening | Enables evaluation of drug pharmacokinetics, toxicity profiles, and potency with enhanced predictability and accuracy compared to traditional models. | elveflow.commicrofluidics-innovation-center.comthno.org |

| Toxicity Testing | Facilitates real-time monitoring of cellular responses to drug compounds and identification of adverse effects, improving efficiency of drug candidate selection. | elveflow.commicrofluidics-innovation-center.com |

| Disease Modeling | Provides advanced platforms for modeling complex organ systems in vitro, offering insights into disease mechanisms and drug responses. | elveflow.comnih.gov |

| Reduced Animal Use | Offers a promising alternative to animal models, potentially reducing reliance on in vivo studies due to species differences and ethical considerations. | microfluidics-innovation-center.comnih.govnih.gov |

| High-Throughput Potential | Microfluidic designs allow for precise control over microenvironments, generation of biochemical gradients, and potential for higher-throughput screening of drug compounds. | microfluidics-innovation-center.comthno.org |

Metabolic Pathways and Preclinical Pharmacokinetics of 3,7 Diethylxanthine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies are fundamental in preclinical drug development to characterize how a compound behaves within a living organism. These studies provide insights into the rate and extent of absorption, the distribution to various tissues, the metabolic fate, and the routes of excretion of the parent compound and its metabolites. In vitro and in vivo ADME studies are standardized procedures in the pharmaceutical industry, offering a basis for selecting compounds with desirable metabolic and pharmacokinetic profiles. srce.hr

In Vitro Metabolic Stability (e.g., Hepatic Microsomes)

In vitro metabolic stability studies are widely utilized in drug discovery to evaluate the susceptibility of a compound to enzymatic degradation, predict in vivo clearance, and guide structural modifications for improved metabolic profiles. wuxiapptec.comsrce.hraxispharm.com Liver microsomes and suspension hepatocytes are the most commonly employed in vitro models for these studies. wuxiapptec.comsrce.hr Liver microsomes, derived from the endoplasmic reticulum of liver cells, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolic reactions like oxidation, reduction, or hydrolysis. wuxiapptec.comaxispharm.comcreative-diagnostics.comnih.gov

The metabolic stability of a compound is assessed by incubating it with liver microsomes in the presence of cofactors like NADPH, which is essential for enzymatic activity. creative-diagnostics.com The remaining parent compound is then quantified over time, typically using chromatographic analysis such as HPLC-MS/MS, to determine the rate of clearance. srce.hraxispharm.comnih.gov While liver microsomes primarily assess Phase I metabolism, hepatocytes offer a more comprehensive system, containing both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferase, UGT). srce.hrwuxiapptec.comthermofisher.com Metabolic stability assays can be conducted using microsomes from various preclinical species, including rats, mice, dogs, and monkeys, to provide comparative data relevant to human metabolism. srce.hraxispharm.com

Identification of Major Metabolites and Biotransformation Pathways

Biotransformation refers to the chemical alteration of foreign compounds (xenobiotics) within an organism, primarily to facilitate their elimination by making them more water-soluble. slideshare.net This process typically involves Phase I (functionalization) and Phase II (conjugation) reactions. nih.govslideshare.net Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose polar functional groups, potentially leading to active metabolites. nih.gov Phase II reactions involve the addition of endogenous hydrophilic groups, resulting in larger, more polar, and typically inactive metabolites that are readily excreted. nih.gov

While specific detailed research findings on the major metabolites and biotransformation pathways solely for 3,7-Diethylxanthine are not extensively detailed in the provided search results, the general principles of xanthine (B1682287) metabolism can be inferred from related compounds like caffeine (B1668208) (1,3,7-trimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine). These methylxanthines undergo N-demethylation and C-8 oxidation as primary metabolic pathways. For instance, caffeine is metabolized by CYP1A2, xanthine oxidase, or N-acetyltransferase-2 to yield various metabolites, including 7-methylxanthine. hmdb.ca Theobromine metabolism in human liver microsomes involves the formation of 3-methylxanthine, 7-methylxanthine, and 3,7-dimethyluric acid, with contributions from multiple CYP isoforms, including CYP1A2 and CYP2E1. nih.gov Given the structural similarity, this compound would likely undergo analogous N-dealkylation and/or oxidative reactions.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Inhibition Profiles)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily located in the liver and gastrointestinal tract, responsible for metabolizing a vast array of xenobiotics, including drugs. psychdb.combienta.netwikipedia.orgmdpi.com They are the major enzymes involved in drug metabolism, accounting for approximately 70-80% of drugs on the market. wikipedia.orgmdpi.com Key human CYP isoforms frequently implicated in drug metabolism and drug-drug interactions (DDIs) include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. bienta.netwikipedia.orgmdpi.comgeekymedics.com CYP3A4 is particularly abundant in the human liver, accounting for about 50% of all CYP450 activity. nih.gov

Assessment of a compound's potential to inhibit CYP enzymes is a critical part of preclinical development, as CYP inhibition can lead to elevated plasma levels of co-administered drugs metabolized by the inhibited enzyme, potentially causing adverse drug reactions and toxicity. bienta.netmdpi.com CYP inhibition can be reversible, quasi-irreversible, or irreversible (time-dependent inhibition, TDI). mdpi.comuri.eduevotec.com Assays to determine CYP inhibition profiles typically involve incubating the test compound with human liver microsomes and an NADPH-regenerating system, followed by analysis using LC-MS/MS to calculate IC50 values. bienta.net

While specific CYP inhibition profiles for this compound are not directly provided in the search results, the general approach involves evaluating its inhibitory potential against the major CYP isoforms. For example, studies on other xanthine derivatives, such as theobromine, have shown involvement of CYP1A2 and CYP2E1 in their metabolism. nih.gov The methodology for determining CYP inhibition involves building dose-response inhibition curves to calculate IC50 values, with reference inhibitors used as controls. bienta.net

Quantitative Preclinical Pharmacokinetic Profiling

Quantitative preclinical pharmacokinetic (PK) profiling is essential for understanding the exposure levels of a drug in biological matrices, which is crucial for designing efficacy and safety studies. catapult.org.uk PK studies in rodent and non-rodent species help determine if a compound possesses suitable properties for further development.

Time-Concentration Profiles in Biological Matrices

Time-concentration profiles describe how the concentration of a compound changes in biological matrices (e.g., plasma, blood, tissues) over time following administration. These profiles are fundamental for determining key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance. mdpi.com In vivo ADME studies, often conducted with radiolabeled compounds, provide quantitative information on the rate and extent of metabolism, and the routes of excretion for the parent compound and its metabolites. criver.com These studies are conducted in preclinical species, such as rodents and non-rodents, with the dosage, route of administration, and formulations ideally mirroring those used in safety studies. criver.com

The elucidation of drug distribution in preclinical species can help identify potential target tissues for toxicity or confirm adequate exposure at the therapeutic target. criver.com Techniques like traditional wet tissue distribution or Quantitative Whole-Body Autoradiography (QWBA) are employed to assess drug-related material distribution in laboratory animals. criver.com Physiologically Based Pharmacokinetic (PBPK) models can be built in preclinical species (e.g., rats and dogs) to simulate and predict PK data, which can then be refined with human in vitro ADME data for clinical PK prediction. nih.gov

Bioanalytical Method Development and Validation for Diethylxanthines

Bioanalytical method development and validation are critical steps to ensure the accuracy, reliability, and reproducibility of quantitative measurements of drugs and their metabolites in biological samples. youtube.comyoutube.comstarodub.nlchromatographyonline.comnih.gov These methods are used to measure concentrations in various biological matrices, including blood, plasma, serum, urine, and tissues, obtained from both nonclinical and clinical studies. starodub.nlchromatographyonline.com The results of bioanalytical studies are highly significant for regulatory decision-making regarding the safety and efficacy of drug products. starodub.nlnih.gov

Validation procedures for bioanalytical methods adhere to international guidelines, such as those from ICH (International Council for Harmonisation) M10, which focus on the validation of methods for chemical and biological drug quantification. starodub.nlnih.gov Key validation parameters typically include:

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range. youtube.comyoutube.com

Sensitivity: Determining the lower limit of quantification (LLOQ), the lowest concentration that can be reliably measured. youtube.comyoutube.com

Specificity/Selectivity: Ensuring the method can distinguish the analyte from endogenous compounds or other co-eluting substances in the biological matrix. youtube.comyoutube.com

Accuracy: Assessing the closeness of measured values to the true concentration. youtube.comyoutube.com

Precision: Evaluating the reproducibility of measurements under the same conditions (intra-day) and over different days (inter-day). youtube.comyoutube.comnih.gov

Stability: Investigating the stability of the analyte in the biological matrix under various storage and processing conditions. youtube.comyoutube.comnih.gov

Recovery/Extraction Efficiency: Determining the efficiency of the extraction process from the biological matrix. youtube.com

Chromatographic methods, particularly liquid chromatography (LC) combined with mass spectrometry (MS) detection (LC-MS/MS), are widely used for the quantitative analysis of small molecules like diethylxanthines in biological samples due to their sensitivity and selectivity. starodub.nlchromatographyonline.com UHPLC (ultrahigh-pressure LC) and sub-2-µm columns are often employed to enhance throughput and separation efficiency in bioanalysis. chromatographyonline.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Models

The establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships is a critical aspect of preclinical drug development, linking drug exposure to its pharmacological effect nih.govchem960.com. PK/PD analysis in preclinical models helps to understand the dose-response relationships of a compound and predict its time-course effects in both plasma and target tissues nih.gov. This analysis is valuable for optimizing dosing regimens and understanding target modulation nih.gov.

In the absence of specific data for this compound, the general principles of PK/PD modeling apply. These models integrate pharmacokinetic data (drug concentration over time) with pharmacodynamic data (biological or pharmacological effects) to quantify the relationship between drug exposure and response nih.govchem960.com. Preclinical PK/PD studies often utilize various models, including in vitro, ex vivo, and in vivo animal models, to elucidate exposure-response relationships chem960.comnih.gov. For example, dynamic in vitro infection models can provide reliable data on dose exposure-response relationships, guiding the selection and optimization of antimicrobial regimens nih.gov. Similarly, animal models are employed to evaluate the safety and pharmacodynamics of compounds nih.gov.

While the methodology for establishing PK/PD relationships is well-defined and widely applied in preclinical research, specific studies detailing the PK/PD relationships of this compound in any preclinical model were not identified.

Inter-Species Variability in Preclinical Metabolism and PK

Inter-species variability in drug metabolism and pharmacokinetics is a significant consideration in preclinical development, as differences between animal models and humans can impact the translation of research findings nih.gov. Factors contributing to this variability include differences in drug handling (absorption, distribution, metabolism, and elimination), enzyme expression and activity (e.g., cytochrome P450 enzymes), and physiological mechanisms nih.gov.

For instance, cytochrome P450 enzymes, which are key drug-metabolizing enzymes, exhibit substantial interindividual and inter-species variation in their basal expression and activity. Marked sex differences in CYP activities, particularly in rats, can also lead to variability. Comparative in vitro metabolism studies using animal and human materials are often performed to identify differences in drug metabolism profiles and determine the relevance of toxicological data from animal studies.

Despite the general understanding of inter-species variability in drug disposition, specific data comparing the metabolism and pharmacokinetic profiles of this compound across different preclinical species were not found. Therefore, any potential inter-species differences in the handling of this compound remain uncharacterized in the accessible literature.

Advanced Research Methodologies and Future Directions for 3,7 Diethylxanthine Research

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) and lead optimization are cornerstone strategies in modern drug discovery, enabling the rapid identification and refinement of potential drug candidates from vast chemical libraries nih.govlifechemicals.comdanaher.com. HTS involves screening large numbers of compounds to identify "hits" that exhibit desired biological activity against a specific target danaher.com. Following hit identification, lead optimization strategies are employed to improve the pharmacological and pharmacokinetic properties of these compounds, transforming them into more potent, selective, and drug-like molecules danaher.comnih.govnih.gov.

Computational and In Silico Modeling for Drug Design and Prediction

Computational and in silico modeling techniques have revolutionized drug design by offering efficient and cost-effective avenues for predicting molecular properties and interactions mpg.denih.govresearchgate.netmdpi.com. Key methodologies include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening mdpi.comnih.govnih.gov. Molecular docking predicts the preferred binding orientation of a ligand to a protein target, estimating binding affinity nih.govijpras.com. QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity, allowing for the prediction of activity for new, unsynthesized compounds mdpi.commdpi.com. Virtual screening leverages computational methods to screen large databases of compounds, prioritizing those with a high likelihood of binding to a target nih.govnih.gov.

These in silico approaches hold significant promise for advancing 3,7-Diethylxanthine research. Computational modeling could be utilized to predict the interactions of this compound with various biological targets, guiding the rational design of novel derivatives with improved potency and selectivity. For instance, molecular docking studies could elucidate potential binding sites and conserved pockets for this compound on target proteins mdpi.com. QSAR models could be developed to understand the structure-activity relationships of this compound derivatives, facilitating the design of more effective compounds mdpi.commdpi.com. Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters could help in prioritizing promising this compound analogs for synthesis and experimental validation mdpi.com.

Development of Multifunctional Ligands Based on Diethylxanthine Scaffold

The paradigm of drug discovery is evolving from a "one drug, one target" approach to "one drug, multiple targets," a concept known as polypharmacology nih.gov. Multi-target-directed ligands (MTDLs) are designed to interact with several biological targets, offering potential advantages in treating complex diseases by addressing multiple pathways simultaneously researchgate.netnih.gov. The xanthine (B1682287) scaffold, including diethylxanthines, has demonstrated its versatility as a foundation for developing ligands with diverse pharmacological activities researchgate.netdergipark.org.tr.

While specific multifunctional ligands based solely on this compound are not prominently featured in the retrieved literature, research on other diethylxanthine derivatives highlights this potential. For example, derivatives of 1,3-diethylxanthine (B3062954) have been explored for their antiproliferative activities against various cancer cell lines, demonstrating the scaffold's utility in anticancer drug development researchgate.netresearchgate.netdergipark.org.trsciprofiles.com. Additionally, xanthine derivatives, including some with ethyl substitutions, have been investigated as adenosine (B11128) receptor antagonists researchgate.netlookchem.comresearchgate.net. This established versatility of the broader diethylxanthine scaffold suggests that future research on this compound could explore its modification to create novel multifunctional ligands, potentially addressing complex diseases through synergistic mechanisms of action.

Novel Preclinical Model Systems Integration for Comprehensive Assessment

The comprehensive assessment of drug candidates requires robust preclinical model systems that accurately mimic human physiological and pathological conditions nih.gov. Beyond traditional 2D cell cultures and basic in vivo models, advancements in preclinical modeling include the integration of 3D cell cultures, organ-on-a-chip technologies, and more sophisticated in vivo models such as patient-derived xenografts (PDX) nih.govnih.gov. These novel systems offer more physiologically relevant environments, enabling a deeper understanding of a compound's efficacy, pharmacokinetics, and pharmacodynamics nih.gov.

For this compound, integrating such advanced preclinical model systems would be crucial for a thorough and translational assessment. For instance, 3D cell culture models could provide insights into its effects on cellular organization and intercellular communication, while organ-on-a-chip platforms could simulate complex organ-level responses and interactions. Advanced in vivo models would allow for comprehensive evaluation of its systemic effects, bioavailability, and target engagement in a living system. This multi-faceted approach would provide a more predictive understanding of this compound's potential as a therapeutic agent before any potential clinical translation.

Unexplored Therapeutic Areas and Mechanistic Insights for Diethylxanthines

Xanthine derivatives are a well-known class of compounds with a wide spectrum of biological activities, including central nervous system (CNS) stimulation, bronchodilation, anti-inflammatory effects, and adenosine receptor antagonism researchgate.netresearchgate.netdergipark.org.trresearcher.life. However, the specific therapeutic areas and detailed mechanistic insights for this compound itself are not extensively documented in the current scientific literature.

Future research directions for this compound should focus on systematically exploring its unexplored therapeutic potential. This would involve investigating its interactions with a broader array of biological targets beyond those typically associated with other xanthines. Detailed mechanistic studies would be essential to elucidate its precise molecular actions, including specific receptor binding profiles, enzyme inhibition capabilities, and modulation of signaling pathways. Such investigations could uncover unique pharmacological profiles for this compound, potentially leading to its application in novel therapeutic areas where other xanthines may not be effective or selective. Understanding its distinct mechanism of action would be paramount for its rational development as a targeted therapeutic agent.

Q & A

Q. How do structural modifications at the C8 position alter this compound’s pharmacokinetics and target selectivity?

- Methodological Answer : Introducing hydrazine or heterocyclic groups at C8 (e.g., triazoles) enhances solubility and receptor affinity. For example, 8-hydrazinemethyl derivatives synthesized via benzaldehyde condensation show improved water solubility (30 mg/mL vs. 15 mg/mL for parent compound) and selectivity for A₂A adenosine receptors. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes, validated via radioligand displacement assays .

Data Analysis and Integration

Q. How can researchers reconcile conflicting cytotoxicity data between this compound and its analogs?

- Methodological Answer : Contradictions may stem from cell line heterogeneity or assay protocols. Solutions include:

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for MCF-7) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Dose-Response Normalization : Express activity relative to a positive control (e.g., cisplatin) to account for inter-lab variability .

Q. What methodologies integrate this compound’s bioactivity data with existing literature on xanthine derivatives?

- Methodological Answer : Systematic reviews should:

- Map Structure-Activity Relationships (SAR) : Tabulate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ and receptor binding .

- Use cheminformatics tools : Generate pharmacophore models (e.g., Schrodinger’s Phase) to identify critical functional groups shared with active analogs .

Experimental Design and Validation

Q. What controls are essential in assessing this compound’s off-target effects in neurological assays?

- Methodological Answer : Include:

- Positive Controls : Caffeine (non-selective adenosine antagonist) and ZM241385 (A₂A-specific antagonist) .

- Negative Controls : Solvent-only treatments (DMSO ≤0.1%) to exclude vehicle effects.

- Counter-Screens : Test for phosphodiesterase inhibition (e.g., cAMP ELISA) to confirm adenosine receptor specificity .

Q. How can researchers optimize in vivo studies to evaluate this compound’s therapeutic window?

- Methodological Answer : Conduct dose-ranging studies in rodents:

- Acute Toxicity : Determine LD₅₀ via OECD Guideline 423.

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS. For example, a t₁/₂ >4 hours supports twice-daily dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.